molecular formula C12H16N2 B2369448 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole CAS No. 2551120-40-0

1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole

Cat. No.: B2369448
CAS No.: 2551120-40-0
M. Wt: 188.274
InChI Key: AXGWGFKZVZWXIH-UHFFFAOYSA-N
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Description

1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole is a versatile chemical compound with the molecular formula C12H16N2. It is known for its unique structure, which includes a tert-butyl group, a cyclopropyl group, and an ethynyl group attached to a pyrazole ring.

Preparation Methods

The synthesis of 1-tert-butyl-5-cyclopropyl-3-ethynylpyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness .

Chemical Reactions Analysis

1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-cyclopropyl-3-ethynylpyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole can be compared with other similar compounds, such as:

    1-Tert-butyl-3-ethynylpyrazole: Lacks the cyclopropyl group, which may affect its reactivity and applications.

    1-Cyclopropyl-3-ethynylpyrazole: Lacks the tert-butyl group, potentially altering its chemical properties and biological activity.

    1-Tert-butyl-5-cyclopropylpyrazole:

Properties

IUPAC Name

1-tert-butyl-5-cyclopropyl-3-ethynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-5-10-8-11(9-6-7-9)14(13-10)12(2,3)4/h1,8-9H,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGWGFKZVZWXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C#C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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